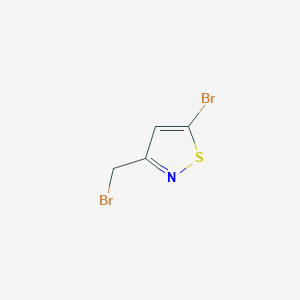

5-bromo-3-(bromomethyl)isothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-(bromomethyl)-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NS/c5-2-3-1-4(6)8-7-3/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMHBWOPZJAIQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 3 Bromomethyl Isothiazole and Analogues

Precursor Design and Selection for Isothiazole (B42339) Ring Construction

The formation of the isothiazole ring is the foundational step in synthesizing the target compound and its analogues. Various synthetic approaches have been developed, each starting with carefully designed precursors that dictate the reaction pathway and the final substitution pattern of the heterocyclic ring.

Cycloaddition Reactions in Isothiazole Synthesis

Cycloaddition reactions offer an efficient means to construct the isothiazole ring by combining molecular fragments in a concerted or stepwise manner. thieme-connect.com These reactions are advantageous for their ability to form multiple bonds in a single step, often with high regioselectivity and stereoselectivity.

A notable example is the [3+2] cycloaddition, where a three-atom component reacts with a two-atom component to form the five-membered isothiazole ring. thieme-connect.com For instance, nitrile oxides can undergo a 1,3-dipolar cycloaddition with alkynes. This method is particularly useful for creating isoxazoles, which are structurally related to isothiazoles, and highlights the potential for similar strategies in isothiazole synthesis. mdpi.com Another approach involves the reaction of enaminoesters with sulfur and a source of nitrogen, which proceeds via the formation of new C-S, C-N, and N-S bonds to yield the isothiazole core. organic-chemistry.org

Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles provides a versatile route to a variety of isothiazoles through an α-thiavinyl Rh-carbenoid intermediate. organic-chemistry.org Additionally, base-promoted demethoxylative cycloaddition of alkynyl oxime ethers with a sulfur source like sodium sulfide (B99878) (Na₂S) allows for the synthesis of isothiazoles with excellent functional group tolerance. organic-chemistry.org

| Cycloaddition Type | Reactants | Key Features | Reference |

| [3+2] Dipolar Cycloaddition | Nitrile Oxide and Alkyne | Forms two bonds in one step, high regioselectivity. | mdpi.com |

| Three-Component Reaction | Enaminoester, Sulfur, Nitrogen Source | Forms C-S, C-N, and N-S bonds. | organic-chemistry.org |

| Rh-catalyzed Transannulation | 1,2,3-Thiadiazole and Nitrile | Proceeds via an α-thiavinyl Rh-carbenoid intermediate. | organic-chemistry.org |

| Base-promoted Cycloaddition | Alkynyl Oxime Ether and Na₂S | Excellent functional group tolerance. | organic-chemistry.org |

Condensation Reactions for Isothiazole Scaffolds

Condensation reactions are a cornerstone of heterocyclic synthesis, involving the joining of two or more molecules with the elimination of a small molecule, such as water or ammonia. nih.gov For isothiazole synthesis, this often involves the reaction of a compound containing a reactive methylene (B1212753) group with a source of sulfur and nitrogen.

One-pot multi-component reactions are particularly efficient. For example, the condensation of arylglyoxal monohydrate, cyclic 1,3-dicarbonyls, and thioamides in water can produce 1,3-thiazole derivatives, a strategy that can be adapted for isothiazoles. bepls.com The Hantzsch thiazole (B1198619) synthesis, a classic condensation reaction between α-haloketones and thioamides, remains a widely used method for constructing the thiazole ring and serves as a conceptual basis for isothiazole synthesis. bepls.comresearchgate.net

The reaction of β-ketodithioesters or β-ketothioamides with ammonium (B1175870) acetate (B1210297) provides a metal- and catalyst-free synthesis of 3,5-disubstituted isothiazoles. This [4+1] annulation proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade. organic-chemistry.org

| Condensation Approach | Starting Materials | Key Conditions/Reagents | Reference |

| Hantzsch Synthesis Analogue | α-Halocarbonyl equivalent, Thioamide equivalent | Typically involves a base or catalyst. | bepls.comresearchgate.net |

| [4+1] Annulation | β-Ketodithioester/β-Ketothioamide, NH₄OAc | Metal- and catalyst-free, aerial oxidation. | organic-chemistry.org |

| Three-Component Condensation | Arylglyoxal monohydrate, 1,3-dicarbonyl, Thioamide | Water as solvent. | bepls.com |

Intramolecular Cyclization Approaches to Isothiazole Formation

Intramolecular cyclization is a powerful strategy that involves the formation of the heterocyclic ring from a single, appropriately functionalized acyclic precursor. organic-chemistry.org This approach often provides excellent control over the regiochemistry of the resulting isothiazole.

A common method involves the oxidative cyclization of 3-aminopropenethiones, which possess the requisite S-C-C-C-N fragment. thieme-connect.com The S-N bond is formed through the action of an oxidizing agent, such as iodine or hydrogen peroxide. thieme-connect.com Another strategy is the Thorpe-Ziegler cyclization, which can be employed to synthesize isothiazole-purine analogues. researchgate.net

A novel approach involves the intramolecular cyclization of an N-propargyl tert-butanesulfinylamide promoted by trifluoroacetic acid (TFA). This reaction proceeds through the cleavage of C-S and O-S bonds to assemble polysubstituted isothiazoles. dp.tech Furthermore, the intramolecular cyclization of a thionitrosoarene, generated from an N-thiosulfinylaniline, can lead to the formation of a dihydro-2,1-benzisothiazole derivative. researchmap.jp

| Precursor Type | Key Transformation | Reagents/Conditions | Reference |

| 3-Aminopropenethione | Oxidative S-N bond formation | Iodine, Hydrogen Peroxide | thieme-connect.com |

| N-Propargyl tert-butanesulfinylamide | TFA-promoted cyclization | Trifluoroacetic Acid (TFA) | dp.tech |

| o-Alkylthionitrosoarene | Intramolecular cyclization | Desulfurization of N-thiosulfinylaniline | researchmap.jp |

| Thorpe-Ziegler Cyclization | Intramolecular condensation | Base-catalyzed | researchgate.net |

Oxidative Cyclization Strategies in Heterocycle Formation

Oxidative cyclizations are crucial transformations in the synthesis of a wide array of heterocyclic compounds, including isothiazoles. nih.govacs.org These reactions typically involve the removal of two hydrogen atoms from the substrate, leading to the formation of a new bond and the heterocyclic ring.

The oxidative cyclization of 3-aminopropenethiones, as mentioned earlier, is a prime example where an oxidizing agent facilitates the formation of the S-N bond to close the isothiazole ring. thieme-connect.com This can be achieved using various oxidants, and even solvent-free conditions with chromium trioxide on silica (B1680970) gel have been reported. thieme-connect.com Ruthenium-catalyzed aerobic oxidative cyclization of nitriles with alkynes represents another modern approach to constructing nitrogen-containing heterocycles, which could potentially be adapted for isothiazole synthesis. rsc.org

The mechanism of oxidative cyclization can involve radical intermediates, as seen in transformations catalyzed by enzymes like P450s, or non-radical pathways. nih.gov The choice of oxidant and reaction conditions is critical in determining the reaction pathway and the efficiency of the cyclization.

Bromination Strategies for Isothiazole Ring Functionalization

Once the isothiazole ring is constructed, the next critical step is the introduction of bromine atoms at specific positions. The regioselectivity of bromination is paramount for obtaining the desired 5-bromo-3-(bromomethyl)isothiazole.

Regioselective Bromination of Isothiazoles

The electronic properties of the isothiazole ring dictate the positions most susceptible to electrophilic attack. The development of methods for regioselective bromination is essential for the synthesis of specifically substituted isothiazoles. mdpi.com

Direct bromination of the isothiazole ring can be achieved using various brominating agents. The choice of reagent and reaction conditions can influence the position of bromination. For instance, N-bromosuccinimide (NBS) is a commonly used reagent for the selective bromination of aromatic and heterocyclic compounds. mdpi.com

Theoretical analysis and experimental verification have shown that the regioselectivity of electrophilic aromatic bromination can be predicted and controlled. mdpi.com In some cases, a sequential bromination-debromination strategy can be employed to access specific brominated isomers that are not directly obtainable. researchgate.net For example, a less stable isomer can be formed under kinetic control and then isomerized to the thermodynamically more stable product.

Computational studies on the reaction of isothiazoline-3-ones with dibromine (Br₂) have indicated that the attack preferentially occurs at the C2=C3 bond, highlighting the importance of understanding the reactivity of the specific isothiazole derivative. physchemres.org For fused heterocyclic N-oxides, a mild method for regioselective C2-bromination has been developed using tosic anhydride (B1165640) as an activator and a bromide source. nih.gov

| Brominating Agent | Substrate Type | Key Features | Reference |

| N-Bromosuccinimide (NBS) | Aromatic/Heterocyclic compounds | Selective brominating agent. | mdpi.com |

| Dibromine (Br₂) | Isothiazoline-3-ones | Preferential attack at the C2=C3 bond. | physchemres.org |

| Tosic Anhydride/TBA-Br | Fused azine N-oxides | Mild, regioselective C2-bromination. | nih.gov |

Introduction of the Bromomethyl Moiety via Side-Chain Halogenation

The conversion of a 3-methyl group on an isothiazole ring to a 3-(bromomethyl) group is typically achieved through a free-radical halogenation process. The most common and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent. wikipedia.orgyoutube.com This reaction is specifically used for allylic and benzylic brominations, and the carbon adjacent to the isothiazole ring behaves similarly to a benzylic position due to the aromatic nature of the heterocycle. youtube.commasterorganicchemistry.com

The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and often requires heat or light (hv) to generate the initial bromine radical. wikipedia.org The key advantage of using NBS is that it provides a low, constant concentration of molecular bromine (Br₂) in the reaction mixture. masterorganicchemistry.commasterorganicchemistry.com This is crucial for selectivity, as high concentrations of Br₂ could lead to unwanted electrophilic addition to the heterocyclic ring instead of the desired side-chain substitution. masterorganicchemistry.com

The mechanism proceeds via a radical chain reaction:

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical (Br•). Alternatively, trace amounts of HBr react with NBS to produce a small amount of Br₂, which can then be homolytically cleaved by light or heat into two bromine radicals. youtube.commasterorganicchemistry.com

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group at the 3-position of the isothiazole ring. This forms a stabilized heterocyclic radical and a molecule of hydrogen bromide (HBr). This radical is then quenched by reacting with a molecule of Br₂ (generated from NBS and HBr) to yield the 3-(bromomethyl)isothiazole (B8017950) product and a new bromine radical, which continues the chain. youtube.commasterorganicchemistry.com

Termination: The reaction concludes when radicals combine with each other. youtube.com

Starting from 5-bromo-3-methylisothiazole, this method selectively introduces a bromine atom onto the methyl group, yielding the target compound, this compound.

Optimization of Reaction Conditions for Bromination Yield and Selectivity

Achieving high yield and selectivity in the side-chain bromination of isothiazoles requires careful optimization of reaction conditions. Several factors can influence the outcome, primarily the competition between side-chain (radical) bromination and aromatic ring (electrophilic) bromination, as well as the potential for over-bromination to form dibromo- or tribromomethyl products. rsc.orgscientificupdate.com

Solvent Choice: The choice of solvent is critical. Non-polar solvents like carbon tetrachloride (CCl₄) are traditionally used for Wohl-Ziegler reactions as they favor the radical pathway. wikipedia.org In contrast, polar solvents like acetonitrile (B52724) (CH₃CN) can promote electrophilic aromatic bromination, leading to substitution on the isothiazole ring rather than the side chain. mdma.ch Studies on anisole (B1667542) derivatives showed that switching from CCl₄ to CH₃CN changed the reaction outcome from almost exclusive side-chain bromination to only ring bromination. mdma.ch Therefore, for selective side-chain halogenation of 5-bromo-3-methylisothiazole, a non-polar solvent is paramount.

Initiator and Reagent Control: The use of a radical initiator (AIBN or BPO) is standard. wikipedia.org However, controlling the concentration of the brominating species is equally important. A key challenge is the formation of dibrominated byproducts. scientificupdate.com One strategy to mitigate this is the slow or continuous addition of NBS to the reaction mixture, which maintains a low concentration of bromine and favors mono-bromination. scientificupdate.com Some research has also explored a two-step, one-pot procedure where an excess of NBS is first used to ensure full conversion, followed by the addition of a debrominating agent like diethyl phosphite (B83602) to selectively convert the dibromo-product back to the desired monobromo-product. ecust.edu.cn

Alternative Brominating Agents: While NBS is the most common reagent, others like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can also be used. researchgate.net In some cases, using DBDMH with a catalyst like ZrCl₄ has been shown to prevent competing aromatic ring bromination. scientificupdate.com

The following tables summarize key variables and findings for optimizing benzylic-type brominations.

Multi-Step Synthesis Pathways for Complex Brominated Isothiazole Derivatives

This compound is a bifunctional intermediate, meaning it has two distinct reactive sites that can be manipulated in sequential steps to build more complex molecules. This dual reactivity makes it a valuable precursor in multi-step synthesis. youtube.comlibretexts.org

The bromomethyl group at the C3 position is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide variety of functional groups. For instance, it can react with:

Alcohols or Phenols: To form ether linkages.

Amines: To produce secondary or tertiary amines.

Thiols: To create thioethers.

Cyanide: To extend the carbon chain and introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.

Azide: To form an azidomethyl group, which can then be reduced to an aminomethyl group or used in "click" chemistry reactions.

The bromine atom at the C5 position of the isothiazole ring is less reactive than the bromomethyl group but is ideally suited for modern cross-coupling reactions. This allows for the formation of carbon-carbon or carbon-heteroatom bonds. Key examples include:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to introduce aryl, heteroaryl, or vinyl substituents. thieme-connect.com

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to install alkynyl groups.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form amino-isothiazoles.

A hypothetical multi-step synthesis could first involve a selective nucleophilic substitution on the more reactive bromomethyl group, followed by a palladium-catalyzed cross-coupling reaction at the C5 position. This orthogonal reactivity allows for a controlled, stepwise construction of highly functionalized and complex isothiazole derivatives, which are often targets in medicinal chemistry research. mdpi.commdpi.com

Green Chemistry Principles in Isothiazole Synthesis (e.g., solvent-free or water-based methods)

Modern synthetic chemistry increasingly emphasizes the use of green chemistry principles to reduce environmental impact. In the context of isothiazole synthesis, this often involves minimizing or eliminating hazardous organic solvents and developing more efficient, atom-economical reactions.

Water-Based Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. Several methods for the synthesis of heterocyclic compounds, including thiazoles and benzothiazoles, have been successfully adapted to aqueous media. rsc.orgmdpi.com For example, efficient cyclization reactions to form thiazole-related structures have been reported in water, sometimes eliminating the need for a catalyst and often simplifying product purification, as the organic products may precipitate out of the aqueous phase. rsc.orgresearchgate.net The synthesis of 3,5-disubstituted isothiazoles has been achieved via a one-pot cascade reaction using ammonium acetate in the absence of metals or catalysts, which aligns with green principles. organic-chemistry.org

Solvent-Free Synthesis: Another powerful green chemistry approach is the use of solvent-free, or "neat," reaction conditions. thieme-connect.comresearchgate.net These reactions are often facilitated by grinding the reactants together or by using microwave irradiation to provide the necessary energy. thieme-connect.com Solvent-free methods reduce waste, can shorten reaction times, and often lead to higher yields. nih.gov For instance, the oxidative cyclization of 3-aminopropenethiones to form isothiazoles has been performed without a solvent using a solid-supported reagent, with microwave irradiation reducing reaction times from hours to minutes. thieme-connect.com Similarly, multicomponent reactions to build thiazole rings have been achieved under solvent-free conditions, offering high yields and easy work-up. nih.gov

These green approaches are primarily focused on the construction of the core isothiazole ring. Applying these principles to subsequent functionalization steps, such as the bromination reactions discussed previously, remains an area of active development. For example, using an aqueous H₂O₂/HBr system under visible light has been explored as an environmentally benign method for benzylic bromination, offering an alternative to traditional methods that use chlorinated solvents. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 3 Bromomethyl Isothiazole

Reactivity of the Bromine Atom on the Isothiazole (B42339) Ring

The bromine atom at the 5-position of the isothiazole ring exhibits reactivity in both nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways on the Isothiazole Core

The isothiazole ring can undergo nucleophilic aromatic substitution (SNAr), a process where a nucleophile replaces a leaving group on the aromatic ring. researchgate.netnih.govmdpi.com The reactivity of halogenated isothiazoles in SNAr reactions is influenced by the position of the halogen and the presence of electron-withdrawing groups. For instance, isothiazoles with chlorine atoms at the 4 and 5-positions and an electron-withdrawing group at the 3-position readily undergo nucleophilic substitution, with the chlorine at the 5-position being preferentially replaced. thieme-connect.com

In the case of 3-bromo-4,5-dicyanoisothiazole, reaction with pyrrolidine (B122466) can lead to the substitution of the bromine atom, though the primary product may be 2-[di(pyrrolidin-1-yl)methylene]malononitrile, with the desired 4,5-dicyano-3-(pyrrolidin-1-yl)isothiazole formed in low yields or not at all under certain conditions. thieme-connect.com However, by modifying the reaction conditions, such as temperature and duration, the yield of the substituted isothiazole can be improved. thieme-connect.com Interestingly, with 3-chloro-4,5-dicyanoisothiazole, it is possible to achieve selective replacement of the nitrile group at the 5-position with pyrrolidine. thieme-connect.com

The reactivity of brominated benzo[1,2-d:4,5-d']bis( researchgate.netrsc.orgchemicalpapers.comthiadiazole) in SNAr reactions has also been investigated. researchgate.net The incorporation of bromine atoms enhances the electron deficiency of the heterocyclic system, thereby increasing its reactivity towards nucleophiles. researchgate.net Depending on the reaction conditions, selective mono- or di-substitution of the bromine atoms can be achieved with nucleophiles like morpholine. researchgate.net

| Substrate | Nucleophile | Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| 3-Bromo-4,5-dicyanoisothiazole | Pyrrolidine | 4,5-Dicyano-3-(pyrrolidin-1-yl)isothiazole and 2-[di(pyrrolidin-1-yl)methylene]malononitrile | Yield of the desired substituted isothiazole is sensitive to reaction conditions. | thieme-connect.com |

| 3-Chloro-4,5-dicyanoisothiazole | Pyrrolidine | 4-Carbonitrile-5-(pyrrolidin-1-yl)-3-chloroisothiazole | Selective replacement of the nitrile group at the 5-position can be achieved. | thieme-connect.com |

| 4,8-Dibromobenzo[1,2-d:4,5-d']bis( researchgate.netrsc.orgchemicalpapers.comthiadiazole) | Morpholine | Mono- and bis-substituted derivatives | Reaction conditions control the degree of substitution. | researchgate.net |

Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira couplings) at Halogenated Isothiazole Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Halogenated isothiazoles are effective substrates in these transformations. The bromine atom at the 5-position of the isothiazole ring is particularly active in cross-coupling reactions. researchgate.net For instance, 5-iodoisothiazoles are highly reactive in Sonogashira couplings with terminal alkynes. researchgate.net

The Suzuki cross-coupling reaction has been successfully employed for the synthesis of 2-(bromomethyl)-5-aryl-thiophenes from 2-bromo-5-(bromomethyl)thiophene (B1590285) and various aryl boronic acids. d-nb.info This highlights the preferential reactivity of the aryl bromide over the benzyl (B1604629) bromide in the palladium-catalyzed cycle. d-nb.info Similarly, Pd-catalyzed cross-coupling of 5-bromo-1,2,3-triazine (B172147) with (hetero)arylboronic acids provides an efficient route to a diverse range of 5-substituted triazines. uzh.chnih.gov

| Substrate | Coupling Partner | Reaction Type | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Halogenated Isothiazoles | Terminal Alkynes | Sonogashira | Pd catalyst | Alkynyl-isothiazoles | researchgate.net |

| 2-Bromo-5-(bromomethyl)thiophene | Aryl Boronic Acids | Suzuki | Pd(0) catalyst | 2-(Bromomethyl)-5-aryl-thiophenes | d-nb.info |

| 5-Bromo-1,2,3-triazine | (Hetero)arylboronic Acids | Suzuki | Pd(dppf)Cl2 / Ag2CO3 | 5-(Hetero)aryl-1,2,3-triazines | uzh.chnih.gov |

Reactivity of the Bromomethyl Group

The bromomethyl group at the 3-position of the isothiazole ring is a versatile functional handle for introducing a variety of substituents through nucleophilic substitution reactions.

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromomethyl group is highly susceptible to attack by nucleophiles, behaving similarly to benzyl halides. rdd.edu.iq This reactivity allows for the synthesis of a wide range of derivatives. For example, 2-bromomethyl-1,3-thiaselenole readily undergoes nucleophilic substitution with various nucleophiles, a reaction facilitated by the formation of an intermediate seleniranium cation. mdpi.com The reaction of 2-bromomethyl-4-bromophenyl isothiocyanate with amines and sodium phenolate (B1203915) proceeds via nucleophilic attack on the isothiocyanate group, followed by cyclization to form 4H-benzo[d]-1,3-thiazines. chemicalpapers.com

Formation of Carbon–Heteroatom Bonds at the Bromomethyl Site

The formation of carbon-heteroatom bonds at the bromomethyl position is a key transformation for elaborating the isothiazole scaffold. nih.govthieme-connect.de This can be achieved through reactions with various heteroatom-centered nucleophiles. For instance, the reaction of compounds containing a 3-bromomethyl group with a sulfide (B99878) anion can lead to the formation of new sulfur-containing heterocyclic rings. rdd.edu.iq The development of methods for carbon-sulfur bond formation is crucial for synthesizing functionalized isothiazoles. nih.gov Iron-catalyzed cross-coupling reactions have emerged as a powerful tool for forming carbon-heteroatom bonds, including the coupling of sp³-hybridized organohalides with soft nucleophiles like thiols, alcohols, and amines. nih.gov

Redox Chemistry of the Isothiazole Ring System

The isothiazole ring system can participate in redox reactions. For example, oxidation of the sulfur atom in the isothiazole ring can lead to the formation of reactive dioxides. researchgate.net While detailed studies on the redox chemistry of 5-bromo-3-(bromomethyl)isothiazole itself are not extensively documented in the provided context, the general reactivity of the isothiazole ring suggests potential for such transformations.

Theoretical and Computational Studies of Reaction Mechanisms

Theoretical and computational chemistry provides powerful tools for understanding the intrinsic properties and reaction pathways of molecules. For this compound, these methods offer insights into its reactivity, selectivity, and the underlying electronic factors that govern its chemical behavior.

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. rdd.edu.iq This method is predicated on the principle that the ground-state energy of a many-electron system can be determined from its electron density. DFT calculations are widely employed to predict molecular geometries, energies, and a range of properties that correlate with chemical reactivity. mdpi.combohrium.com

For this compound, DFT calculations can elucidate several key reactivity indicators. The optimized molecular structure reveals bond lengths, bond angles, and dihedral angles, offering a foundational understanding of the molecule's steric and electronic landscape. Furthermore, DFT allows for the calculation of global reactivity descriptors, which provide a quantitative measure of a molecule's stability and reactivity. These descriptors include chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω). A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as calculated by DFT generally implies high kinetic stability and low chemical reactivity. rdd.edu.iq

In the context of brominated isothiazoles, DFT studies can predict the most probable sites for electrophilic and nucleophilic attack. The presence of two bromine atoms, one on the isothiazole ring and one in the methyl substituent, significantly influences the electron distribution. The electron-withdrawing nature of the bromine atoms is expected to create regions of positive electrostatic potential, particularly on the adjacent carbon atoms, making them susceptible to nucleophilic attack. DFT calculations on related heterocyclic systems have successfully predicted reaction selectivity, for instance, in the reaction of 4-isothiazolin-3-one with dibromine, where Fukui indices derived from DFT correctly identified the C2=C3 bond as the preferential site of attack. physchemres.org

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT for Related Heterocyclic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Ref |

| 1,3,4-Thiadiazole-2,5-diamine | -5.251 | -0.991 | 4.260 | 3.51 | rdd.edu.iq |

| 5-Methyl-1,3,4-thiadiazol-2-amine | -5.662 | -1.546 | 4.116 | 4.14 | rdd.edu.iq |

| 2,5-Dimethyl-1,3,4-thiadiazole | -6.193 | -0.942 | 5.251 | 2.92 | rdd.edu.iq |

| 1,3,4-Thiadiazol-2-amine | -6.195 | -1.545 | 4.650 | 5.15 | rdd.edu.iq |

| 2-Methyl-1,3,4-thiadiazole | -6.643 | -0.981 | 5.662 | 2.50 | rdd.edu.iq |

| Note: This data is for structurally related thiadiazole compounds and serves to illustrate the types of parameters obtained from DFT calculations. The values for this compound would be specific to its unique structure. |

Frontier Molecular Orbital Theory in Brominated Isothiazole Reactivity

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the picture of chemical reactivity by focusing on the interactions between the HOMO of one reactant and the LUMO of another. wikipedia.org The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital devoid of electrons and acts as an electron acceptor. youtube.com The energy and spatial distribution of these frontier orbitals are critical in determining the feasibility and outcome of a chemical reaction. imperial.ac.uk

In the case of this compound, the electronic character of the frontier orbitals is heavily influenced by the isothiazole ring and the two bromine substituents. The electronegative nitrogen, sulfur, and bromine atoms will pull electron density, affecting the energy levels of the HOMO and LUMO. It is anticipated that the electron-withdrawing effects of the halogens would lower the energies of both the HOMO and LUMO compared to an unsubstituted isothiazole.

The distribution of the HOMO would indicate the most likely sites for electrophilic attack. Conversely, the LUMO's distribution highlights regions susceptible to nucleophilic attack. For this compound, the LUMO is expected to have significant contributions from the carbon atom of the bromomethyl group (C-CH₂Br) and the C5 carbon of the isothiazole ring, making these primary targets for nucleophiles. The interaction between the HOMO of a nucleophile and the LUMO of the isothiazole derivative would initiate the reaction, such as the displacement of the bromide ion from the bromomethyl group. The energy difference between the interacting HOMO and LUMO (the HOMO-LUMO gap) is a crucial factor; a smaller gap facilitates electron transfer and indicates higher reactivity. rdd.edu.iq

Table 2: Representative HOMO-LUMO Energy Gaps and Stability for Chiral Benzimidazoles

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Stability | Ref |

| 3a | -6.21 | -0.60 | 5.61 | More Stable | nih.gov |

| 3d | -5.71 | -1.23 | 4.48 | Less Stable | nih.gov |

| 3f | -6.29 | -0.68 | 5.61 | More Stable | nih.gov |

| 6d | -5.22 | -1.51 | 3.71 | Least Stable | nih.gov |

| Note: This data from a study on benzimidazole (B57391) derivatives illustrates the correlation between the HOMO-LUMO gap and molecular stability. A larger gap generally corresponds to greater stability and lower reactivity. |

Analysis of Electrostatic Potential Maps and Fukui Indices

To gain a more detailed, atom-specific understanding of reactivity, computational chemists employ tools like Molecular Electrostatic Potential (MEP) maps and Fukui indices. These descriptors provide a visual and quantitative guide to where a molecule is most likely to interact with other chemical species.

Molecular Electrostatic Potential (MEP) Maps: An MEP map is a three-dimensional visualization of the electrostatic potential on the electron density surface of a molecule. It effectively shows the charge distribution from the perspective of an approaching reagent. Different colors represent varying levels of electrostatic potential:

Red: Regions of most negative potential, rich in electrons, attractive to electrophiles.

Blue: Regions of most positive potential, electron-poor, attractive to nucleophiles.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show negative potential (red/yellow) around the nitrogen atom and the ring sulfur atom due to their lone pairs of electrons. The area around the carbon atom of the bromomethyl group would likely exhibit a strong positive potential (blue), identifying it as a prime site for nucleophilic substitution.

Fukui Indices: The Fukui function, f(r), is a local reactivity descriptor derived from DFT that quantifies the change in electron density at a specific point in the molecule upon the addition or removal of an electron. physchemres.org It helps to pinpoint the most reactive atoms within a molecule for different types of reactions:

f⁺(r): For nucleophilic attack (measures reactivity upon gaining an electron).

f⁻(r): For electrophilic attack (measures reactivity upon losing an electron).

f⁰(r): For radical attack.

By calculating the condensed Fukui indices for each atom in this compound, one could precisely rank the reactivity of each site. It is predicted that the carbon of the bromomethyl group would have the highest f⁺ value, confirming its status as the most electrophilic center for nucleophilic attack. The atoms of the isothiazole ring would have varying f⁻ values, indicating their relative susceptibilities to electrophilic substitution. Studies on the reaction of isothiazolinones with electrophiles like dibromine have demonstrated that Fukui indices can successfully predict the regioselectivity of the reaction. physchemres.org

Table 3: Predicted Reactive Sites in this compound Based on Theoretical Descriptors

| Atom/Group | Predicted MEP | Expected Fukui Index | Type of Attack |

| Carbon of -CH₂Br | Strongly Positive (Blue) | High f⁺ | Nucleophilic |

| Nitrogen (Ring) | Negative (Red) | High f⁻ | Electrophilic |

| Sulfur (Ring) | Negative (Red/Yellow) | Moderate f⁻ | Electrophilic |

| C4 (Ring) | Slightly Negative/Neutral | Moderate f⁻ | Electrophilic |

| C5 (Ring) | Slightly Positive | High f⁺ | Nucleophilic |

| Note: This table represents a qualitative prediction of reactivity based on established principles of MEP and Fukui function analysis as applied to the structure of this compound. |

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C)

¹H and ¹³C NMR spectroscopy would be fundamental in confirming the molecular structure of 5-bromo-3-(bromomethyl)isothiazole.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals. A singlet corresponding to the two protons of the bromomethyl (-CH₂Br) group and another singlet for the proton at the 4-position of the isothiazole (B42339) ring. The chemical shifts of these protons would be influenced by the electronegativity of the adjacent bromine atom and the aromatic isothiazole ring.

¹³C NMR: The carbon-13 NMR spectrum would be expected to display four signals, corresponding to the four carbon atoms in the molecule, each in a unique chemical environment. This would include the carbon of the bromomethyl group and the three distinct carbons of the isothiazole ring.

For comparison, the ¹H and ¹³C NMR data for a related compound, 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole, show distinct signals for the isoxazole (B147169) proton and the various aromatic protons and carbons, illustrating the utility of this technique in structural assignment. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~4.5 - 5.0 | Singlet | -CH₂Br |

| ¹H | ~7.5 - 8.0 | Singlet | C4-H |

| ¹³C | ~30 - 35 | - | -CH₂Br |

| ¹³C | ~120 - 125 | - | C4 |

| ¹³C | ~145 - 150 | - | C5 |

| ¹³C | ~155 - 160 | - | C3 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and analyze the fragmentation pattern of this compound. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks. The fragmentation pattern would likely involve the loss of bromine radicals and potentially the cleavage of the bromomethyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy would be utilized to identify the functional groups present in the molecule. Key vibrational modes would include C-H stretching and bending, C=C and C=N stretching from the isothiazole ring, and the C-Br stretching from both the ring and the methyl group.

Table 2: Predicted IR Absorption Bands for this compound (Note: This table is predictive and not based on experimental data.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1600-1450 | Medium-Strong | C=C and C=N ring stretching |

| ~1200 | Strong | C-Br stretch (bromomethyl) |

| ~700-600 | Strong | C-Br stretch (ring) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization

UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, particularly those associated with the π-system of the isothiazole ring. The absorption maxima would be characteristic of the electronic structure of the substituted isothiazole. For instance, related isothiazole derivatives are known to absorb in the UV region.

Role of 5 Bromo 3 Bromomethyl Isothiazole in Advanced Materials and Chemical Research

Development of Novel Synthetic Intermediates and Building Blocks

5-Bromo-3-(bromomethyl)isothiazole is a key intermediate in the synthesis of more complex molecules for both pharmaceutical and agrochemical applications. The isothiazole (B42339) core is a five-membered heterocycle containing both sulfur and nitrogen atoms, which has been a focus of research in green pesticide development due to its low toxicity and strong biological activity. The presence of two bromine atoms in this compound at different positions on the molecule—one on the aromatic ring and one on the methyl group—provides distinct reactive sites. This differential reactivity allows for selective chemical transformations, making it a valuable building block for creating a diverse range of derivatives.

The bromine atom on the isothiazole ring can participate in various coupling reactions, which are fundamental in organic synthesis for forming new carbon-carbon or carbon-heteroatom bonds. This functionality is crucial for assembling complex molecular architectures. The bromomethyl group, on the other hand, is highly susceptible to nucleophilic substitution reactions, allowing for the straightforward introduction of a wide array of functional groups. This dual reactivity makes this compound a versatile precursor for constructing novel isothiazole-containing compounds. The ability to undergo diverse structural modifications is a key factor in its utility in developing new bioactive molecules.

Isothiazole derivatives, in general, are recognized for their utility as synthetic intermediates. The chemistry of isothiazoles is an intensively developing field, with a wide range of selective transformations involving the isothiazole heterocycle being explored. These transformations are crucial for the multistep targeted syntheses of complex molecules. The development of synthetic methods for isothiazoles and their subsequent functionalization are critical areas of research, highlighting the importance of versatile building blocks like this compound.

Contribution to the Design of Agrochemical Agents

The isothiazole scaffold is of significant interest in the agrochemical industry due to the broad-spectrum biological activity exhibited by its derivatives. These compounds have been incorporated into various pesticides, demonstrating fungicidal, insecticidal, herbicidal, and antiviral activities.

A notable application of isothiazole-based intermediates is in the synthesis of novel isothiazole-thiazole derivatives for crop protection. By combining the isothiazole and thiazole (B1198619) heterocyclic rings, researchers aim to discover new chemical entities with enhanced biological activity and potentially novel modes of action. For instance, novel isothiazole–thiazole derivatives have been designed and synthesized with the goal of achieving both fungicidal activity and the induction of systemic acquired resistance (SAR) in plants. The synthesis of these complex molecules often involves a multi-step process where a functionalized isothiazole, derivable from a precursor like this compound, is coupled with a thiazole moiety.

For example, a synthetic route to isothiazole-thiazole derivatives might involve the condensation of an isothiazole intermediate with a suitable thiazole precursor. The resulting hybrid molecules have shown promising activity against various plant pathogens, including oomycetes like Pseudoperonospora cubensis and Phytophthora infestans.

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to the design of new and more effective agrochemicals. For isothiazole derivatives, structure-activity relationship (SAR) studies are crucial for optimizing their pesticidal properties. By systematically modifying the substituents on the isothiazole ring and observing the corresponding changes in biological activity, researchers can identify the key structural features required for high potency.

In the context of isothiazole-thiazole derivatives, SAR studies have revealed that the nature and position of substituents on both heterocyclic rings can significantly influence their fungicidal efficacy. For example, specific substitutions on the thiazole ring of an isothiazole-thiazole conjugate were found to be critical for its interaction with the target protein in the pathogen, such as the oxysterol-binding protein. Molecular docking studies are often employed to rationalize these SAR findings and to guide the design of new analogs with improved activity. The development of a wide range of pesticides with broad-spectrum effectiveness has been achieved by incorporating isothiazole and thiazole groups into various compounds. nih.govacs.org

Beyond their direct antimicrobial effects, certain isothiazole derivatives have been shown to enhance plant resilience by inducing systemic acquired resistance (SAR). SAR is a plant's defense mechanism that provides long-lasting, broad-spectrum resistance to secondary infections. For example, 3,4-dichloroisothiazoles are known to induce SAR, enhancing a plant's resistance to subsequent pathogen attacks.

Research into isothiazole-thiazole derivatives has shown that some of these compounds can significantly up-regulate the expression of SAR-related genes, such as the pr1 gene. This indicates that these molecules can activate the salicylic acid signaling pathway, a key pathway in the induction of SAR. This dual mode of action—direct fungicidal activity and induction of plant defenses—is a highly desirable trait in modern crop protection agents, as it can help to manage fungicide resistance. The ability of isothiazoles to modulate plant defense responses opens up new avenues for developing sustainable crop protection strategies.

Exploration in Medicinal Chemistry as a Synthetic Scaffold (excluding specific biological effects or clinical data)

The isothiazole ring is a valuable scaffold in medicinal chemistry due to its unique chemical properties and its presence in a number of biologically active compounds. The development of novel therapeutic agents often relies on the exploration of diverse chemical scaffolds that can be readily modified to optimize interactions with biological targets.

This compound serves as an excellent starting material for generating a library of diverse isothiazole derivatives for drug discovery screening. The two reactive bromine atoms allow for a wide range of chemical modifications, leading to a vast chemical space to be explored. The isothiazole nucleus itself is a key pharmacophore, and its derivatization can lead to compounds with a variety of potential therapeutic applications.

Medicinal chemists utilize such scaffolds to synthesize new chemical entities that can be tested for activity against various diseases. The process of derivatization might involve reactions such as nucleophilic substitutions on the bromomethyl group or cross-coupling reactions at the 5-bromo position. These synthetic strategies enable the introduction of a multitude of different functional groups and structural motifs, thereby generating a diverse collection of molecules. This diversity is crucial in the early stages of drug discovery for identifying hit compounds that can be further optimized into lead candidates. The thiazole moiety, a related heterocycle, has been extensively used as a scaffold for developing new antitumoral compounds, highlighting the potential of such sulfur- and nitrogen-containing heterocycles in medicinal chemistry. researchgate.net

Computational Approaches in Ligand Design (e.g., molecular docking for binding affinity predictions)

Computational methods are integral to modern drug discovery and materials science, offering predictive insights into molecular interactions before undertaking extensive synthetic and experimental work. For a compound like this compound, computational approaches, particularly molecular docking, are employed to evaluate its potential as a ligand for biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme), forming a stable complex. nih.gov The primary goal is to forecast the binding mode and estimate the binding affinity, often expressed as a scoring function or binding energy. A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net

In the context of designing new therapeutic agents, derivatives of isothiazole have been identified as promising inhibitors for various enzymes. nih.gov For instance, molecular docking simulations are widely used to understand the interactions between potential inhibitors and the active sites of their target proteins. nih.gov These simulations can reveal crucial binding interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

While specific docking studies for this compound are not extensively detailed in available literature, the methodology can be illustrated by examining studies on analogous heterocyclic compounds. For example, docking studies on other thiazole derivatives have been used to predict their binding affinity against targets like penicillin-binding proteins or enzymes implicated in cancer. nih.govtexilajournal.com The process involves preparing the 3D structure of the ligand and the target protein, defining a binding site on the protein, and then using a docking algorithm to fit the ligand into this site in various conformations. The results are then scored to identify the most likely binding pose and its corresponding affinity.

The data generated from such a hypothetical study on this compound against a selected enzyme target could be represented as follows:

| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | Enzyme X (e.g., a Kinase) | -8.5 | LYS-78, GLU-95, LEU-130 |

| Known Inhibitor (Reference) | Enzyme X (e.g., a Kinase) | -9.2 | LYS-78, GLU-95, PHE-131 |

This table is illustrative and demonstrates the type of data generated from molecular docking studies. The values are hypothetical.

Such computational predictions are invaluable for prioritizing candidates for synthesis and experimental testing, thereby accelerating the development of new functional molecules. However, it is important to note that docking scores are theoretical and can have discrepancies with experimentally measured affinities due to limitations in scoring functions and the assumption of a rigid protein structure. nih.gov

Investigation as Ligands for Metal Complexes in Catalysis and Coordination Chemistry

The field of coordination chemistry explores the formation and properties of complexes consisting of a central metal atom or ion surrounded by attached molecules or ions, known as ligands. Heterocyclic compounds containing nitrogen and sulfur, such as isothiazoles, are of significant interest as ligands due to the ability of these heteroatoms to donate lone pairs of electrons to form coordinate bonds with metal ions. researchgate.netnih.gov

This compound possesses several features that make it a promising candidate for investigation as a ligand:

Isothiazole Ring: The nitrogen and sulfur atoms within the five-membered isothiazole ring can act as donor sites, allowing the molecule to coordinate with a variety of transition metals. researchgate.net

Functional Groups: The presence of two bromine atoms—one on the isothiazole ring and one in the methyl group—provides sites for further functionalization or direct involvement in coordination, potentially leading to the formation of polynuclear complexes or coordination polymers. researchgate.net

The coordination of this compound to metal centers could yield complexes with interesting catalytic properties. Metal complexes derived from thiazole and isothiazole ligands have been explored for various applications, including their use as catalysts in organic synthesis. The electronic properties of the ligand, influenced by the electronegative bromine atoms, can tune the reactivity of the central metal ion, potentially enhancing its catalytic activity or selectivity for specific reactions.

Research in this area would involve synthesizing metal complexes by reacting this compound with various metal salts (e.g., copper, platinum, palladium). The resulting complexes would be characterized using techniques such as X-ray crystallography, spectroscopy, and elemental analysis to determine their structure and bonding. Subsequently, their potential as catalysts would be evaluated in relevant chemical transformations.

The potential of this compound in coordination chemistry can be summarized in the following table:

| Metal Ion | Potential Coordination Sites | Resulting Complex Type | Potential Catalytic Application |

| Palladium (Pd²⁺) | Ring Nitrogen, Ring Sulfur | Mononuclear or Bridging Complex | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Copper (Cu²⁺) | Ring Nitrogen | Mononuclear Complex | Oxidation reactions, Click chemistry |

| Platinum (Pt²⁺) | Ring Nitrogen, Bromomethyl group (via substitution) | Chelating Complex | Hydrosilylation, Anticancer agent development |

| Silver (Ag⁺) | Ring Sulfur | Coordination Polymer | Antimicrobial materials |

This table outlines the potential applications based on the known coordination chemistry of related heterocyclic ligands.

The investigation of this compound as a ligand is a promising avenue for the development of novel metal complexes with tailored properties for applications in catalysis and materials science.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Brominated Isothiazoles

The synthesis of isothiazoles has evolved significantly from the first successful preparation in 1956. medwinpublishers.com Future research will likely focus on developing more efficient, sustainable, and regioselective methods for synthesizing brominated isothiazoles like 5-bromo-3-(bromomethyl)isothiazole.

Current synthetic strategies often involve cycloaddition and condensation reactions. medwinpublishers.com A promising avenue for future exploration is the refinement of multi-component reactions, which allow for the construction of complex molecules in a single step. For instance, three-component reactions involving enaminoesters, sulfur, and brominated reagents have shown success in forming the isothiazole (B42339) ring. organic-chemistry.org Adapting these methods to incorporate a bromomethyl group could provide a direct route to the target compound.

Another area of development is the use of metal-catalyzed reactions. rsc.org Rhodium-catalyzed oxidative annulation with elemental sulfur, for example, has been used to create isothiazole rings. rsc.org Future work could explore the use of specifically designed catalysts to control the bromination at the C5 position and the introduction of the bromomethyl group at C3, potentially starting from simpler, more accessible precursors. researchgate.net Additionally, solvent-free oxidative cyclization methods, which have been shown to be effective for other isothiazoles, represent an environmentally friendly approach that could be adapted for brominated derivatives. thieme-connect.com

| Synthetic Approach | Potential for Brominated Isothiazoles | Key Research Focus |

| Multi-component Reactions | High-efficiency, one-pot synthesis of complex brominated structures. | Design of reactions incorporating bromomethyl sources. |

| Metal-Catalyzed Annulation | Regioselective control of bromination and substitution. | Development of catalysts specific for isothiazole synthesis. |

| Solvent-Free Cyclization | Environmentally benign synthesis routes. | Adaptation of existing methods for halogenated precursors. |

Advanced Functionalization and Derivatization Strategies

The presence of two reactive sites—the bromo group on the ring and the bromine in the bromomethyl side chain—makes this compound a versatile intermediate for further chemical modification. Future research should focus on selectively exploiting these sites to create a diverse library of new compounds.

New functionalization strategies have emerged, including cross-coupling reactions and direct C-H activation. rsc.orgresearchgate.net For this compound, the C5-bromo position is a prime handle for Suzuki, Stille, or Sonogashira cross-coupling reactions, enabling the introduction of various aryl, alkyl, or alkynyl groups. A key challenge and research focus will be to achieve selectivity, modifying the C5 position without disturbing the reactive bromomethyl group.

Conversely, the bromomethyl group is highly susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups, including amines, alcohols, thiols, and azides, leading to novel derivatives with potentially interesting biological or material properties. Future studies should investigate the relative reactivity of the two bromine atoms to establish protocols for selective or sequential functionalization.

In-depth Mechanistic Studies of Isothiazole Reactivity

A deeper understanding of the reaction mechanisms governing isothiazole chemistry is crucial for the rational design of synthetic routes and the prediction of product outcomes. For this compound, mechanistic studies could illuminate the electronic interplay between the aromatic ring and its substituents.

Future investigations could employ a combination of experimental techniques (such as kinetic studies and isotopic labeling) and computational modeling to probe reaction pathways. For example, understanding the mechanism of nucleophilic aromatic substitution at the C5 position versus nucleophilic substitution at the bromomethyl group is essential for controlling derivatization reactions. Studies could also explore the potential for ring-opening reactions under specific conditions, a known reactivity pattern for some isothiazoles that can be harnessed for synthetic purposes. Detailed mechanistic explanations for reactions like the ammonium (B1175870) thiocyanate-promoted formation of isothiazoles are beginning to be documented and could serve as a model for studying more complex systems. rsc.org

Application in Emerging Fields of Chemical Science

While isothiazoles have established roles in pharmaceuticals and agriculture, future research on derivatives like this compound could unlock applications in emerging scientific fields. medwinpublishers.comthieme-connect.com

Materials Science : The isothiazole ring can act as a ligand for transition metals. thieme-connect.com The dual reactive sites on this compound could be used to synthesize novel polymers or metal-organic frameworks (MOFs). For instance, the C5 position could be incorporated into a polymer backbone via cross-coupling, while the bromomethyl group remains available for post-polymerization modification. Such materials could have applications in catalysis, sensing, or electronics.

Chemical Biology : The isothiazole nucleus is present in various biologically active compounds. rsc.orgthieme-connect.com The ability to functionalize this compound at two distinct points makes it an attractive scaffold for creating chemical probes or libraries for drug discovery. For example, one site could be used to attach a fluorescent tag or an affinity label, while the other is varied to probe interactions with biological targets like enzymes or receptors.

Agrochemicals : Isothiazoles are effective fungicides and plant growth regulators. thieme-connect.com Future research could focus on creating new agrochemicals by derivatizing this compound to enhance efficacy, broaden the spectrum of activity, or improve environmental profiles.

| Emerging Field | Potential Application of this compound Derivatives |

| Materials Science | Synthesis of functional polymers, metal-organic frameworks (MOFs), and novel ligands. thieme-connect.com |

| Chemical Biology | Development of chemical probes, tool compounds, and libraries for drug discovery screening. |

| Agrochemicals | Design of next-generation fungicides and pesticides with improved properties. thieme-connect.com |

Computational Chemistry for Predictive Modeling in Isothiazole Research

Computational chemistry is an increasingly vital tool in modern chemical research, offering insights that can guide experimental work. mdpi.comsoci.org For isothiazole research, computational methods can be applied to predict molecular properties, model reaction mechanisms, and screen for potential applications. researchgate.net

Future research on this compound would benefit immensely from predictive modeling. Density Functional Theory (DFT) calculations, for example, can be used to determine the optimized geometry, electronic structure, and vibrational frequencies of the molecule and its derivatives. mdpi.com These calculations can predict the relative reactivity of the C-Br bonds, guiding the design of selective functionalization strategies.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel isothiazole derivatives. rsc.org By generating a virtual library of compounds based on the this compound scaffold and calculating their molecular descriptors, it may be possible to identify candidates with high predicted potency for specific targets before committing to their synthesis. researchgate.netnih.gov This in silico screening approach can significantly accelerate the discovery process for new drugs or agrochemicals. nih.gov

Q & A

Advanced Research Question

- Polar aprotic solvents (DMF, DMSO) enhance bromine electrophilicity but may require lower temperatures to avoid decomposition .

- Lewis acids (e.g., AlCl₃) or palladium catalysts (e.g., Pd(PPh₃)₄) can accelerate regioselective bromination, reducing byproducts .

- Microwave-assisted synthesis shortens reaction times (minutes vs. hours) while maintaining yields >80% .

How should researchers address contradictions in reported biological activity data?

Advanced Research Question

Discrepancies often arise from:

- Structural variations (e.g., substituent effects on bioavailability). For example, electron-withdrawing groups (Br, CH₂Br) may enhance membrane permeability but reduce solubility .

- Assay conditions (e.g., pH, serum proteins) that alter compound stability. Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

What intermolecular interactions dominate the crystal packing of brominated isothiazoles?

Advanced Research Question

X-ray studies reveal:

- C–H⋯N/O hydrogen bonds (e.g., C8–H8⋯N1, 2.8 Å) forming chains or dimers .

- π-π stacking between aromatic rings (centroid distances ~3.5 Å) .

- Halogen bonding (Br⋯S/N) contributing to lattice stability, critical for predicting solid-state reactivity .

What mechanistic insights exist for the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The bromine and bromomethyl groups act as electrophilic sites for:

- Suzuki-Miyaura coupling with aryl boronic acids, requiring Pd(0) catalysts and base (K₂CO₃) .

- Nucleophilic substitution (SN2) at the CH₂Br group with amines/thiols, favored in polar solvents .

DFT calculations can model transition states to predict regioselectivity .

How do researchers design in vivo studies to evaluate pharmacokinetics?

Advanced Research Question

- Rodent models : Administer compound intravenously/orally, then measure plasma concentrations via LC-MS/MS.

- Metabolite profiling : Identify hepatic metabolites (e.g., debrominated or oxidized products) using HR-MS .

- Toxicity endpoints : Monitor liver/kidney function markers (ALT, creatinine) and histopathology .

What strategies mitigate decomposition during long-term storage?

Advanced Research Question

- Light-sensitive degradation : Store in amber vials under inert gas (argon) at –20°C .

- Moisture-induced hydrolysis : Use desiccants (silica gel) and anhydrous solvents for suspensions .

- Thermal stability : TGA/DSC analysis identifies decomposition thresholds (e.g., >150°C) .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Advanced Research Question

- Docking studies : Predict binding affinities to targets (e.g., EGFR kinase) using AutoDock or Schrödinger .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

- Molecular dynamics : Simulate membrane permeability and solvation effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.